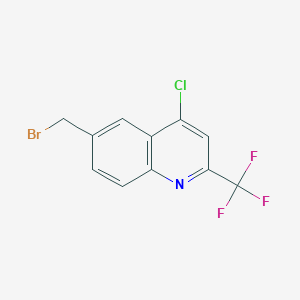

6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline

Description

6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline (CAS: 123637-51-4) is a halogenated quinoline derivative with a molecular formula of C₁₁H₆BrClF₃N and a molecular weight of 324.53 g/mol . Its structure features a bromomethyl (-CH₂Br) group at the 6-position, a chloro (-Cl) substituent at the 4-position, and a trifluoromethyl (-CF₃) group at the 2-position of the quinoline backbone. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions where the bromomethyl group enables further functionalization (e.g., nucleophilic substitution or Suzuki-Miyaura couplings) .

Key physicochemical properties include:

Properties

IUPAC Name |

6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClF3N/c12-5-6-1-2-9-7(3-6)8(13)4-10(17-9)11(14,15)16/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBKLFYWXYFAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C(=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371294 | |

| Record name | 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123637-51-4 | |

| Record name | 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123637-51-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction proceeds through nucleophilic attack of the aniline on the acetylenic iminium salt, followed by cyclization to form the quinoline ring. Key considerations include:

-

Aniline substitution : Meta-substituted anilines direct the methyl group to the quinoline’s 6-position. For example, 3-methylaniline yields 6-methyl-4-chloro-2-(trifluoromethyl)quinoline after cyclization.

-

Iminium salt reactivity : Electron-withdrawing groups on the iminium salt enhance electrophilicity, facilitating the Michael addition. The triflate counterion improves solubility in polar aprotic solvents like acetonitrile.

Optimized Reaction Conditions

Table 1: Representative Substrates and Outcomes

| Aniline Derivative | Product Substituents | Yield (%) |

|---|---|---|

| 3-Methylaniline | 6-Me, 4-Cl, 2-CF₃ | 82 |

| 3-Chloroaniline | 6-Cl, 4-Cl, 2-CF₃ | 78 |

| 1-Naphthylamine | Benzo[h]quinoline | 68 |

The introduction of the bromomethyl group at the 6-position is achieved through radical bromination of 4-chloro-6-methyl-2-(trifluoromethyl)quinoline. This step is critical for introducing reactivity for further functionalization in drug discovery.

Bromination Protocol

Reaction Optimization

Table 2: Bromination Reaction Parameters

| Parameter | Optimal Value |

|---|---|

| Temperature | 61°C (reflux) |

| Reaction Time | 4–6 hours |

| NBS Equivalents | 1.1 |

| AIBN Loading | 0.5 mol% |

Alternative Synthetic Routes and Comparative Analysis

While the above two-step method is predominant, alternative pathways have been explored:

Direct Bromomethylation via Electrophilic Substitution

Attempts to introduce bromomethyl via Friedel-Crafts alkylation on pre-formed quinolines face challenges due to the deactivating effects of the CF₃ and Cl groups, which reduce ring electrophilicity. Yields are typically <20%, making this route impractical.

Characterization and Quality Control

Critical analytical data for the final compound include:

-

Spectroscopic Data :

Applications in Medicinal Chemistry

The bromomethyl group serves as a versatile handle for nucleophilic substitution reactions. Notable applications include:

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under mild conditions.

Reduction: Reduction of the chloro group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at room temperature.

Oxidation: m-CPBA in dichloromethane (DCM) at 0°C to room temperature.

Reduction: LiAlH4 in anhydrous ether under reflux conditions.

Major Products

Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of dechlorinated quinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow for modifications that can lead to the development of new drugs targeting specific biological pathways. The presence of halogen substituents can influence the pharmacokinetic properties of the resulting compounds, enhancing their efficacy and bioavailability.

Case Study: Antibacterial and Antiviral Agents

Research has demonstrated that 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline exhibits notable antibacterial and antiviral activities. Studies indicate its potential to interact with biological targets, influencing cellular processes relevant to disease mechanisms. This interaction is crucial for drug discovery programs aimed at developing new therapeutic agents against resistant bacterial strains and viral infections .

Proteomics Research

The compound has been utilized in proteomics to study protein interactions and modifications. Its ability to bind selectively to proteins involved in disease pathways makes it a candidate for further investigation in therapeutic development. The structural features of this compound facilitate its use as a probe in biochemical assays, providing insights into protein functions and interactions .

Chemical Synthesis

This compound is synthesized through multi-step reactions involving various starting materials. The synthesis typically includes:

- Step 1: Formation of the quinoline core.

- Step 2: Introduction of the bromomethyl group via electrophilic substitution.

- Step 3: Chlorination at the 4-position.

- Step 4: Addition of the trifluoromethyl group.

These methods ensure efficient production while maintaining the integrity of functional groups essential for biological activity .

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s trifluoromethyl group enhances its binding affinity to these enzymes, making it a potent antibacterial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Quinoline derivatives with substitutions at positions 2, 4, and 6 are widely explored in medicinal and materials chemistry. Below is a detailed comparison of the target compound with its analogs:

Substituent Variations at Position 6

Key Insight : The bromomethyl group in the target compound provides superior reactivity for synthetic modifications compared to bromo or methyl substituents .

Substituent Variations at Position 4

Key Insight : The chloro group at C4 in the target compound balances electronic effects and steric hindrance, optimizing stability for downstream reactions .

Substituent Variations at Position 2

Key Insight : The trifluoromethyl group at C2 in the target compound enhances metabolic stability and electronegativity, critical for drug design .

Biological Activity

6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is a synthetic compound with significant potential in medicinal chemistry due to its diverse biological activities. With the molecular formula C₁₁H₆BrClF₃N and a molecular weight of approximately 324.525 g/mol, this compound features a quinoline core that enhances its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by case studies and detailed research findings.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Bromomethyl Group : Enhances electrophilicity.

- Chloro Group : Contributes to lipophilicity and potential interaction with biological targets.

- Trifluoromethyl Group : Increases metabolic stability and alters pharmacokinetic properties.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. The compound has demonstrated efficacy against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 100 µg/mL | |

| Pseudomonas aeruginosa | 75 µg/mL |

The compound's mechanism of action primarily involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication. Molecular docking studies suggest that the compound binds effectively to the active site of DNA gyrase, blocking its catalytic function, thereby inhibiting bacterial growth .

Antiviral Activity

In addition to its antibacterial properties, this quinoline derivative has been investigated for antiviral activity. Preliminary studies have shown that it can inhibit viral replication in vitro, particularly against certain strains of influenza virus.

Case Study:

A study evaluated the antiviral effects of this compound on influenza virus-infected cells. The compound exhibited a dose-dependent reduction in viral titer, indicating its potential as an antiviral agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis | |

| A549 (Lung) | 3.5 | Inhibition of cell proliferation |

The mechanism involves the activation of caspase pathways leading to programmed cell death. Furthermore, the trifluoromethyl group appears to enhance cytotoxicity by improving cellular uptake .

Pharmacokinetics and Safety

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies suggest that the compound exhibits favorable absorption characteristics with moderate bioavailability.

Key Pharmacokinetic Parameters:

- Absorption : Rapid absorption observed in animal models.

- Distribution : High tissue distribution due to lipophilicity.

- Metabolism : Primarily hepatic metabolism with identifiable metabolites.

- Excretion : Renal excretion observed in preliminary studies.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves halogenation and functionalization of the quinoline core. For example, bromomethyl groups can be introduced via radical bromination or nucleophilic substitution of pre-functionalized intermediates. The trifluoromethyl group is often incorporated using trifluoroacetimidoyl chlorides under Vilsmeier-Haack conditions . Optimization includes temperature control (e.g., 0–60°C for bromomethylation) and solvent selection (DMF or dichloromethane) to minimize side reactions. Purity can be enhanced via column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify bromomethyl ( ppm for CHBr), chloro, and trifluoromethyl substituents. F NMR can confirm CF presence ( to ppm) .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of molecular geometry, as demonstrated for structurally similar 6-chloro-2-methyl-4-phenylquinoline derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (CHBrClFN) .

Q. What biological activities are suggested by structurally related quinoline derivatives?

- Therapeutic Potential : Quinoline analogs exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, 2-chloroquinolines show antimalarial activity, while trifluoromethyl groups enhance metabolic stability and target binding . Researchers should screen this compound against bacterial efflux pumps or kinase targets (e.g., EGFR) using in vitro assays .

Advanced Research Questions

Q. How can functional groups be introduced at the bromomethyl position without destabilizing the quinoline core?

- Strategies :

- Nucleophilic Substitution : Replace bromine with amines or thiols using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .

- Radical-Mediated Reactions : Use AIBN or light initiation for C–C bond formation, preserving the core structure .

- Protection/Deprotection : Temporarily shield reactive sites (e.g., chloro or CF) with tert-butoxycarbonyl (Boc) groups during functionalization .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

- Approach :

- Variation of Substituents : Synthesize analogs with modified bromomethyl (e.g., hydroxymethyl), chloro (e.g., fluoro), or CF (e.g., CFH) groups.

- Biological Assays : Test derivatives against standardized models (e.g., MIC for antimicrobial activity, IC for cytotoxicity).

- Computational Modeling : Use DFT or molecular docking to predict binding affinities to targets like DNA gyrase or topoisomerases .

Q. What catalytic systems enable enantioselective synthesis of chiral quinoline derivatives?

- Catalysts : Ferrocenyl-phosphine ligands or chiral sulfinamidourea/Strong Brønsted acid co-catalysts promote asymmetric annulation, as seen in the synthesis of dihydropyrano[2,3-b]quinolines .

- Challenges : Steric hindrance from the trifluoromethyl group may reduce enantiomeric excess (ee). Optimize solvent polarity (e.g., toluene) and catalyst loading (5–10 mol%) .

Q. How can contradictions in reported reaction yields or byproduct profiles be resolved?

- Troubleshooting :

- Byproduct Analysis : Use LC-MS or GC-MS to identify intermediates (e.g., dehalogenated products or dimerization side reactions).

- Condition Screening : Compare yields under inert (N) vs. aerobic atmospheres, as oxygen can quench radical pathways .

- Reproducibility : Validate protocols using high-purity reagents (e.g., Aldrich-sourced 2-nitrobenzenesulfonic acid) and standardized equipment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.